Antimony pentasulfide

Description

Structure

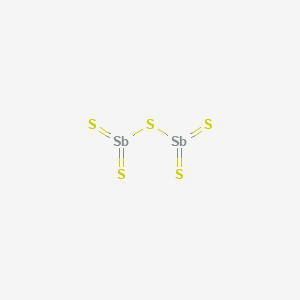

2D Structure

Properties

IUPAC Name |

[bis(sulfanylidene)-λ5-stibanyl]sulfanyl-bis(sulfanylidene)-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVREKQVQREQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb](=S)S[Sb](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046583 | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-yellow odorless solid; [Merck Index] | |

| Record name | Antimony pentasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1315-04-4 | |

| Record name | Antimony pentasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfide (Sb2S5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony(V) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Amorphous Enigma: A Technical Guide to the Non-Stoichiometric Nature of Antimony Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony pentasulfide (Sb₂S₅) is a fascinating yet enigmatic inorganic compound, long utilized for its characteristic red pigment and as a precursor in various chemical syntheses.[1][2] However, its true nature deviates from the simple stoichiometric formula, existing as a non-stoichiometric, amorphous material.[1][2] This technical guide delves into the core of this compound's non-stoichiometric character, providing a comprehensive overview of its synthesis, purification, and in-depth characterization. Detailed experimental protocols, quantitative data summaries, and a visual representation of the synthesis and analysis workflow are presented to equip researchers with the knowledge to understand and harness the unique properties of this compound. Evidence from various analytical techniques, including X-ray Photoelectron Spectroscopy (XPS) and Mössbauer spectroscopy, points towards the prevalence of antimony in the +3 oxidation state, challenging the classical Sb(V) nomenclature.[2][3]

The Non-Stoichiometric Reality of "this compound"

The term "this compound" is, in many respects, a historical misnomer. While the empirical formula Sb₂S₅ is often used, the material is a non-stoichiometric compound with a variable composition and an amorphous structure.[1][2] Commercial preparations are frequently contaminated with elemental sulfur, which can be removed through processes like Soxhlet extraction with carbon disulfide.[2]

The non-stoichiometry arises from the complex synthesis conditions and the inherent stability of antimony in its +3 oxidation state. Mössbauer spectroscopy studies have indicated that this compound is a derivative of antimony(III), which explains why acidification of the compound yields antimony(III) chloride rather than antimony(V) chloride.[2] This suggests a complex structure likely involving Sb(III)-S bonds and polysulfide linkages, rather than a simple Sb(V) sulfide (B99878).

Synthesis and Purification: Experimental Protocols

The synthesis of non-stoichiometric this compound can be approached through several methods. The most common laboratory-scale synthesis involves the acidic decomposition of a thioantimonate salt, such as Schlippe's salt (Na₃SbS₄·9H₂O).[4][5]

Synthesis of Schlippe's Salt (Sodium Thioantimonate Nonahydrate)

Schlippe's salt serves as a crucial precursor for the precipitation of this compound.

Protocol:

-

In a well-ventilated fume hood, dissolve 36 g of sodium sulfide nonahydrate (Na₂S·9H₂O) in 50 mL of deionized water with gentle heating and stirring.

-

To this solution, add 17 g of antimony trisulfide (Sb₂S₃) powder.

-

Add a stoichiometric amount of elemental sulfur to the mixture.

-

Reflux the mixture with continuous stirring until all the sulfur has dissolved, resulting in a clear, orange-to-red solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the resulting yellow crystals of Schlippe's salt by vacuum filtration.

-

The crystals can be recrystallized from an equal weight of water containing a small amount of sodium hydroxide (B78521) to improve purity.

Precipitation of Non-Stoichiometric this compound

Protocol:

-

Prepare a dilute aqueous solution of Schlippe's salt (e.g., 48 g in 1 L of cold deionized water).[4]

-

In a separate beaker, prepare a dilute solution of sulfuric acid (e.g., 350 mL of 30% H₂SO₄).[4]

-

Slowly add the sulfuric acid solution to the Schlippe's salt solution with constant and vigorous stirring.[4] An orange-to-red precipitate of this compound will form. The reaction also produces hydrogen sulfide gas, which must be handled in a fume hood with appropriate safety measures.[5]

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate multiple times by decantation with deionized water until the wash water is free of sulfate (B86663) ions (tested with barium chloride solution).[4]

-

Transfer the resulting sludge to a filter paper and allow it to drain for at least 12 hours.[4]

-

Dry the pasty solid at a temperature below 50°C to obtain the final product.[4]

Purification by Soxhlet Extraction

To remove any co-precipitated elemental sulfur, a Soxhlet extraction can be performed.

Protocol:

-

Place the dried, powdered this compound in a cellulose (B213188) thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with carbon disulfide (CS₂), a solvent in which sulfur is soluble but this compound is not. Caution: Carbon disulfide is highly flammable and toxic. All operations must be performed in a fume hood.

-

Assemble the Soxhlet apparatus with a condenser.

-

Heat the carbon disulfide to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the this compound.

-

The chamber containing the solid will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by a siphon side arm, with the solvent and dissolved sulfur returning to the distillation flask.

-

This cycle is allowed to repeat multiple times to ensure complete removal of the elemental sulfur.

-

After extraction, the purified this compound is carefully removed from the thimble and dried in a vacuum oven to remove any residual solvent.

Characterization of Non-Stoichiometric this compound

A multi-technique approach is essential to fully characterize the amorphous and non-stoichiometric nature of this compound.

Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDX or EDAX) is a common technique to determine the elemental composition and thus the extent of non-stoichiometry.

| Sample Description | Sb (Atomic %) | S (Atomic %) | Sb/S Ratio | Reference |

| Amorphous Sb₂S₃ thin film (12 hr dip time) | 1.39 | 1.41 | ~0.99 | [1] |

| Amorphous Sb₂S₃ thin film (24 hr dip time) | 5.15 | 4.81 | ~1.07 | [1] |

Table 1: Representative elemental composition of amorphous antimony sulfide thin films prepared by chemical bath deposition, demonstrating variability in stoichiometry.

Structural Analysis: X-ray Diffraction (XRD)

XRD is used to confirm the amorphous nature of the synthesized this compound.

Experimental Protocol:

-

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Sample Preparation: A thin layer of the powdered sample is mounted on a zero-background sample holder.

-

Scan Range: 2θ from 10° to 80°.

-

Scan Speed: A slow scan speed (e.g., 0.1°/min) is recommended to resolve any broad features.[6]

-

Expected Result: The absence of sharp diffraction peaks, and instead the presence of a broad hump, is indicative of an amorphous material.

Chemical State Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique for determining the elemental composition and, crucially, the oxidation states of the constituent elements.

Experimental Protocol:

-

Instrument: An XPS system equipped with a monochromatic Al Kα X-ray source.

-

Sample Preparation: The powdered sample is pressed into a pellet or mounted on a sample holder using conductive carbon tape.

-

Analysis Conditions: The analysis is performed under ultra-high vacuum conditions. Survey scans are first acquired to identify all elements present. High-resolution spectra of the Sb 3d and S 2p regions are then collected.

-

Charge Correction: The binding energies are typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

Data Interpretation:

The Sb 3d spectrum is complicated by the overlap of the Sb 3d₅/₂ peak with the O 1s peak from surface oxygen contamination. Therefore, the analysis relies on the Sb 3d₃/₂ peak. The binding energies are indicative of the oxidation state.

| Element | Orbital | Binding Energy (eV) | Species | Reference |

| Antimony | Sb 3d₅/₂ | ~529.6 - 530.26 | Sb(III) in Sb₂S₃ | [3][7] |

| Antimony | Sb 3d₃/₂ | ~539.0 - 539.55 | Sb(III) in Sb₂S₃ | [3][8] |

| Sulfur | S 2p₃/₂ | ~161.2 - 162.11 | Sulfide (S²⁻) | [3][7] |

| Sulfur | S 2p₁/₂ | ~163.28 | Sulfide (S²⁻) | [3] |

Table 2: Typical XPS binding energies for antimony and sulfur in antimony sulfides.

Vibrational Spectroscopy: Raman Analysis

Raman spectroscopy provides insights into the local vibrational modes and can be used to characterize the amorphous nature and identify the presence of Sb-S bonds.

Experimental Protocol:

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm).

-

Sample Preparation: A small amount of the powder is placed on a microscope slide.

-

Data Acquisition: Spectra are collected in a backscattering configuration.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~186-189 | A_g mode of Sb₂S₃ | [6][9] |

| ~238 | B_1g/B_3g modes of Sb₂S₃ | [6] |

| ~280-282 | A_g mode (asymmetric tensile vibrations of S-Sb-S) | [6][9] |

| ~300-312 | B_1g/B_3g modes (symmetric tensile vibrations of S-Sb-S) | [6][9] |

Table 3: Characteristic Raman peaks for antimony sulfide.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from precursor synthesis to the comprehensive characterization of non-stoichiometric this compound.

Workflow for the synthesis and characterization of non-stoichiometric this compound.

Conclusion

The synthesis and characterization of this compound reveal a material that is more complex than its common name suggests. Its non-stoichiometric and amorphous nature, coupled with the prevalence of the Sb(III) oxidation state, presents both challenges and opportunities for materials science and drug development. A thorough understanding of its synthesis and purification is critical for obtaining a material with reproducible properties. The multi-technique characterization approach outlined in this guide provides a framework for researchers to probe the unique structural and electronic properties of this intriguing compound, paving the way for its application in novel technologies and therapeutic strategies.

References

- 1. Raman scattering and spectroscopic ellipsometry studies of Sb2S3 and Sb2Se3 bulk polycrystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thickness-dependent performance of antimony sulfide thin films as a photoanode for enhanced photoelectrochemical water splitting - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00586H [pubs.rsc.org]

- 7. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Antimony [xpsfitting.com]

- 8. icmp.lviv.ua [icmp.lviv.ua]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antimony Pentasulfide (CAS 1315-04-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological interactions of antimony pentasulfide (CAS 1315-04-4). The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound, also known as antimony red, is an inorganic compound with the chemical formula Sb₂S₅.[1][2] It is commercially available as an orange-yellow or reddish amorphous powder.[3][4] It is important to note that this compound is often considered a nonstoichiometric compound, meaning its composition can vary, and commercial samples may contain free sulfur.[1][3]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 1315-04-4 | [3][4] |

| Molecular Formula | Sb₂S₅ | [1] |

| Molecular Weight | 403.82 g/mol | [1] |

| Appearance | Orange-yellow to reddish amorphous powder | [3][4] |

| Density | 4.12 g/cm³ | [3][4] |

| Melting Point | Decomposes at 75°C | [3][4] |

| Solubility | Insoluble in water and alcohol. Soluble in hydrochloric acid, caustic alkalies, and ammonium (B1175870) hydrosulfide. | [3][4] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Experimental Protocol: Synthesis via Decomposition of a Thioantimonate Salt

This method involves the decomposition of a higher sulfo-salt of antimony, such as sodium thioantimonate, with a dilute acid.[5]

Materials:

-

Sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O)

-

Sulfuric acid (30% solution)

-

Barium chloride solution (for testing)

-

Distilled water

Procedure:

-

Dissolve 48 grams of sodium thioantimonate nonahydrate in 1 liter of cold distilled water.

-

Slowly add 350 ml of 30% sulfuric acid to the sodium thioantimonate solution with constant stirring. An orange-yellow precipitate of this compound will form.[5]

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate by decantation with distilled water until the wash water no longer gives a positive test for sulfate (B86663) ions with barium chloride solution.[5]

-

After the final wash, allow the solid to settle completely and decant as much of the clear liquid as possible.

-

Transfer the resulting sludge to a large plain filter and allow it to drain for at least 12 hours.

-

Dry the pasty this compound at a temperature below 50°C until completely dry.[5]

-

Once dry, detach the hardened lumps from the filter paper and pulverize them in a mortar.

-

Store the final product in a stoppered bottle.

Experimental Protocol: Synthesis from Antimony Pentachloride

This method involves the reaction of antimony pentachloride with hydrogen sulfide (B99878).[4]

Materials:

-

Antimony pentachloride (SbCl₅)

-

Hydrochloric acid (HCl)

-

Hydrogen sulfide (H₂S) gas

-

Carbon disulfide (CS₂) for purification

Procedure:

-

Prepare a solution of antimony pentachloride in hydrochloric acid.

-

Bubble hydrogen sulfide gas through the solution. This will precipitate this compound. The reaction is as follows: 2 SbCl₅ + 5 H₂S → Sb₂S₅ + 10 HCl.[4]

-

Filter the precipitate.

-

To remove any free sulfur, which is a common impurity, wash the precipitate with carbon disulfide in a Soxhlet extractor.[1]

-

Dry the purified this compound in a well-ventilated area, avoiding high temperatures.

References

An In-depth Technical Guide on the Crystalline Structure of Antimony Sulfides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony pentasulfide (Sb₂S₅), historically known as a distinct chemical entity, is now understood to be a nonstoichiometric compound without a defined crystalline structure.[1][2] This technical guide elucidates the true nature of what is commercially and historically referred to as this compound. Mössbauer spectroscopy studies indicate that this material is a derivative of antimony(III), not antimony(V), and is often a mixture contaminated with elemental sulfur.[1] Consequently, this guide will focus on the well-defined crystalline structure of the closely related and stable antimony sulfide (B99878), antimony trisulfide (Sb₂S₃), also known as stibnite (B1171622). A comprehensive overview of the crystallographic data for antimony trisulfide is provided, along with detailed experimental protocols for its characterization, primarily through X-ray diffraction.

The Nature of this compound (Sb₂S₅)

Commonly referred to as "antimony red," this compound is an inorganic compound with a variable composition.[1] Its structure is not well-defined, and it is considered a nonstoichiometric substance.[1][2] The existence of a true stoichiometric Sb₂S₅ compound is doubtful, as preparations often contain free sulfur.[3][4] Commercial samples are typically contaminated with sulfur, which can be removed by washing with carbon disulfide.[1]

Analysis using Mössbauer spectroscopy has revealed that this compound is a derivative of antimony(III).[1] This finding explains why acidification of this compound produces antimony(III) chloride rather than antimony(V) chloride.[1] Therefore, it is not analogous to the phosphorus(V) compound, phosphorus pentasulfide.[1]

Given the amorphous and nonstoichiometric nature of "this compound," a detailed discussion of a crystalline structure is not feasible. Instead, it is more scientifically accurate and useful to focus on the crystalline structure of antimony trisulfide (Sb₂S₃), which constitutes the stable, crystalline phase in many antimony-sulfur systems.

Crystalline Structure of Antimony Trisulfide (Sb₂S₃)

Antimony trisulfide (Sb₂S₃) is found in nature as the mineral stibnite.[5] It has a well-defined crystalline structure and is the most important source of the metalloid antimony.[6]

Crystallographic Data

Antimony trisulfide crystallizes in the orthorhombic system with the space group Pnma.[7] The structure is composed of linked ribbons of Sb₂S₃, forming layers.[5][7] Within this structure, the antimony atoms exist in two different coordination environments: trigonal pyramidal and square pyramidal.[5]

The key crystallographic data for antimony trisulfide (stibnite) is summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Parameters | a = 11.22 Å, b = 3.83 Å, c = 11.30 Å |

| Formula Units per Cell (Z) | 4 |

| Coordination Geometry of Sb | Trigonal pyramidal and Square pyramidal[5] |

| Sb-S Bond Distances | 2.46 - 3.25 Å[7] |

Structural Details

The crystal structure of stibnite consists of two-dimensional sheets of Sb₂S₃ oriented in the (0, 0, 1) direction.[7] There are two inequivalent Sb³⁺ sites. In one site, the antimony atom is bonded to five sulfur atoms, forming edge-sharing square pyramids.[7] In the other site, antimony is coordinated to six sulfur atoms.[7] The sulfur atoms are bonded to either three or five antimony atoms in distorted geometries.[7]

Experimental Protocols for Structural Characterization

The primary technique for determining the crystalline structure of materials like antimony trisulfide is X-ray Diffraction (XRD).

Powder X-ray Diffraction (PXRD) Protocol

Objective: To identify the crystalline phases and determine the lattice parameters of a given antimony sulfide sample.

Materials and Equipment:

-

Antimony sulfide sample (e.g., commercial stibnite or synthesized powder)

-

Mortar and pestle (agate recommended)

-

Powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder (zero-background sample holder recommended)

-

Data acquisition and analysis software

Methodology:

-

Sample Preparation:

-

Grind the antimony sulfide sample to a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.

-

Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

-

-

Instrument Setup:

-

Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

Configure the diffractometer for a Bragg-Brentano geometry.

-

Set the scanning range, typically from 10° to 80° in 2θ.

-

Choose a suitable step size (e.g., 0.02°) and scan speed (e.g., 1°/min).

-

-

Data Collection:

-

Mount the sample holder in the diffractometer.

-

Initiate the XRD scan and collect the diffraction pattern.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases present.

-

Compare the experimental diffraction peaks with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD).

-

Perform Rietveld refinement using appropriate software to refine the lattice parameters and obtain detailed structural information.

-

Visualizations

The following diagrams illustrate the logical relationship between different antimony sulfides and a typical experimental workflow for their characterization.

Caption: Relationship between "this compound" and its components.

Caption: Experimental workflow for Powder X-ray Diffraction (XRD).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nobleintermediates.com [nobleintermediates.com]

- 3. This compound [drugfuture.com]

- 4. This compound | 1315-04-4 [chemicalbook.com]

- 5. Antimony trisulfide - Wikipedia [en.wikipedia.org]

- 6. Stibnite - Wikipedia [en.wikipedia.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

Unraveling the Thermal Degradation of Antimony Pentasulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antimony pentasulfide (Sb₂S₅), a compound with historical significance in various industrial applications, exhibits complex thermal behavior that is critical to understand for its safe handling, application, and for predicting its environmental fate. This in-depth technical guide provides a comprehensive overview of the thermal decomposition products of this compound, detailing the experimental methodologies used for its characterization and presenting quantitative data in a clear, comparative format. The logical relationships and experimental workflows are further elucidated through detailed diagrams.

Thermal Decomposition Profile

The thermal decomposition of this compound is highly dependent on the surrounding atmosphere, typically categorized as either inert or oxidizing. Commercial this compound is often non-stoichiometric and may contain free elemental sulfur, which significantly influences its thermal behavior.

Decomposition in an Inert Atmosphere (Nitrogen)

Under an inert atmosphere, such as nitrogen, this compound undergoes a primary decomposition to form the more stable antimony trisulfide (Sb₂S₃) and elemental sulfur. For commercial-grade this compound containing excess sulfur, a significant mass loss is observed at relatively low temperatures.

A study utilizing thermogravimetric analysis (TGA) on this compound with a 15% excess of sulfur revealed a 16% mass loss between 193°C and 239°C.[1][2] This initial mass loss is attributed to the volatilization of the excess, weakly bound sulfur. The derivative of the TGA curve for this process shows two peaks, suggesting that the excess sulfur exists in at least two different coordination states within the amorphous solid.[1]

For a purer, solvent-extracted this compound, a much smaller mass loss of approximately 2% occurs between 227°C and 243°C, which is likely due to residual, more strongly associated sulfur.[3] Following this initial loss of sulfur, the resulting antimony trisulfide remains thermally stable up to approximately 575°C.[1][2]

Decomposition in an Oxidizing Atmosphere (Air)

In the presence of air, the thermal decomposition of this compound is a more complex process involving oxidation reactions. The decomposition pathway leads to the formation of various antimony oxides. Below approximately 400°C, the primary product is cubic antimony trioxide (Sb₂O₃).[1] As the temperature increases above 600°C, this is further oxidized to form antimony tetroxide (Sb₂O₄).[1][3]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound under different conditions.

Table 1: Thermogravimetric Analysis (TGA) of this compound in a Nitrogen Atmosphere

| Sample Description | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Unextracted Sb₂S₅ (15% excess S) | 193 - 239 | 16 | Volatilization of excess elemental sulfur |

| Extracted Sb₂S₅ | 227 - 243 | 2 | Volatilization of residual sulfur |

Table 2: Key Thermal Events in the Decomposition of Antimony Sulfides

| Compound | Atmosphere | Temperature (°C) | Process | Solid Product(s) |

| Sb₂S₅ | Nitrogen | 193 - 239 | Decomposition/Sulfur Volatilization | Sb₂S₃ |

| Sb₂S₃ | Nitrogen | > 575 | Decomposition | - |

| Sb₂S₅ | Air | < 400 | Oxidative Decomposition | Cubic Sb₂O₃ |

| Sb₂S₃ | Air | > 300 | Oxidation | Cubic Sb₂O₃ |

| Sb₂O₃ | Air | > 600 | Oxidation | Sb₂O₄ |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail the typical experimental methodologies.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., Dupont 2100 Thermal Analysis System).

-

Sample Preparation: 20-25 mg of the this compound sample is placed in a platinum sample pan.

-

Atmosphere: The furnace is purged with a dynamic flow of either high-purity nitrogen (for inert atmosphere studies) or air (for oxidizing studies) at a flow rate of 200 mL/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 20°C/min.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures of decomposition events and the corresponding percentage mass loss. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow into a sample and a reference as a function of temperature.

Methodology:

-

Instrument: A differential scanning calorimeter (e.g., Dupont 2100 Thermal Analysis System).

-

Sample Preparation: 3-6 mg of the this compound sample is hermetically sealed in an aluminum pan. A small pinhole is often made in the lid to allow for the escape of evolved gases and to maintain atmospheric pressure.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: A high flow rate of nitrogen or air (e.g., 250 mL/min) is maintained to purge the system of any corrosive gases produced during decomposition.

-

Temperature Program: The sample and reference are heated from ambient temperature at a controlled rate, typically 20°C/min.

-

Data Analysis: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) events as peaks. These can correspond to phase transitions (e.g., melting) or chemical reactions (e.g., decomposition, oxidation).

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the chemical nature of the gaseous products evolved during thermal decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

TGA Conditions: The TGA is operated using a protocol similar to that described in section 3.1.

-

Interface: The evolved gases from the TGA furnace are continuously transferred to the mass spectrometer through a heated capillary tube to prevent condensation.

-

Mass Spectrometry: The gases are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrometer can be operated in scan mode to acquire a full mass spectrum at different temperatures or in selected ion monitoring (SIM) mode to track the evolution of specific gaseous species.

-

Data Analysis: The ion current for specific m/z values is plotted as a function of temperature, creating an evolution profile for each gaseous product. This data is correlated with the mass loss events observed in the TGA to construct a detailed decomposition mechanism. For the decomposition of this compound, key m/z values to monitor would include those for sulfur allotropes (e.g., S₂ at m/z 64, S₈ at m/z 256) and sulfur oxides (e.g., SO₂ at m/z 64).

Visualizations of Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of this compound and a typical experimental workflow.

References

An In-depth Technical Guide to the Solubility of Antimony Pentasulfide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of antimony pentasulfide (Sb₂S₅) in various solvents. Due to the general lack of precise quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for researchers to determine quantitative solubility. The dissolution of this compound is often a reactive process, and the key chemical pathways are illustrated.

Introduction

This compound, also known as antimony red, is an inorganic compound with the formula Sb₂S₅. It is a nonstoichiometric compound, and its commercial samples may contain free sulfur.[1][2] Understanding its solubility is crucial for its application in various fields, including pigments, vulcanization of rubber, and pyrotechnics. This guide synthesizes available information on its solubility in aqueous and non-aqueous systems and provides methodologies for its quantitative determination.

Qualitative Solubility Profile

This compound is generally characterized by its low solubility in water and polar organic solvents, but it readily dissolves in strong acids and alkaline solutions through chemical reactions.

-

Water and Organic Solvents: this compound is insoluble in water and alcohol.[3][4] Commercial samples can be purified by removing elemental sulfur through washing with carbon disulfide, indicating its solubility in this nonpolar organic solvent.[1][2]

-

Acidic Solutions: It is soluble in concentrated strong acids, such as hydrochloric acid (HCl).[1][5] The dissolution process is a chemical reaction that results in the formation of antimony(III) chloride, hydrogen sulfide (B99878), and elemental sulfur.[5]

-

Alkaline Solutions: this compound dissolves in alkali solutions, including caustic alkalies (e.g., sodium hydroxide), alkali-metal carbonates, and ammonium (B1175870) hydrosulfide.[1][3][4] In alkali sulfide solutions, it forms thioantimonate salts, such as Schlippe's salt (Na₃SbS₄·9H₂O).[5]

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Solubility | Notes |

| Aqueous | Water | Insoluble | [1][2][3] |

| Acids | Concentrated Hydrochloric Acid (HCl) | Soluble (with reaction) | Decomposes to form SbCl₃, H₂S, and S.[5] |

| Bases/Alkalis | Sodium Hydroxide (B78521) (NaOH) | Soluble (with reaction) | Forms antimonates and thioantimonates.[3][6] |

| Alkali-metal Carbonates | Soluble | [3] | |

| Ammonium Hydrosulfide ((NH₄)HS) | Soluble | [1][3] | |

| Sodium Sulfide (Na₂S) | Soluble (with reaction) | Forms thioantimonate complexes.[5] | |

| Organic | Alcohols (e.g., Ethanol) | Insoluble | [3][7] |

| Carbon Disulfide (CS₂) | Soluble | Often used to remove sulfur impurities from commercial Sb₂S₅.[1][2] |

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Conc. HCl | ||||

| e.g., 5M NaOH | ||||

| e.g., CS₂ |

Experimental Protocols

The following protocols are adapted from standard methods for determining the solubility of inorganic compounds and can be applied to this compound.

4.1. Protocol for Determining Solubility in Acidic Media (e.g., Concentrated HCl) by Gravimetric Method

This protocol is adapted from general gravimetric methods for solubility determination.[1][5][8]

Objective: To determine the mass of this compound that reacts and dissolves in a given volume of concentrated hydrochloric acid at a specific temperature.

Materials:

-

This compound (Sb₂S₅) powder

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Thermostatically controlled shaker bath

-

Fume hood

-

Gas-tight reaction vessel

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation: Place a known volume (e.g., 100 mL) of concentrated HCl into the gas-tight reaction vessel. Place the vessel in the shaker bath set to the desired temperature (e.g., 25 °C) within a fume hood.

-

Saturation: Add a pre-weighed excess amount of Sb₂S₅ to the HCl. An excess is necessary to ensure saturation of the solution with the reaction products.

-

Equilibration: Seal the reaction vessel and agitate it in the shaker bath for a set period (e.g., 24 hours) to allow the reaction to reach equilibrium. The dissolution of Sb₂S₅ in acid produces toxic H₂S gas, so this must be performed in a well-ventilated fume hood.

-

Separation: After equilibration, cease agitation and allow any undissolved solid to settle.

-

Sampling: Carefully extract a known volume of the supernatant (the clear liquid) without disturbing the solid residue.

-

Analysis: As the dissolution is a chemical reaction, direct evaporation to find the mass of dissolved Sb₂S₅ is not feasible. Instead, the concentration of the resulting antimony(III) chloride in the supernatant can be determined. This can be achieved by precipitating the antimony as a different, insoluble compound, followed by filtration, drying, and weighing.

-

Calculation: From the mass of the precipitated antimony compound, calculate the concentration of antimony in the supernatant. This can then be related back to the amount of Sb₂S₅ that dissolved based on the stoichiometry of the reaction: 6 HCl + Sb2S5 → 2 SbCl3 + 3 H2S + 2 S.

4.2. Protocol for Determining Solubility in Alkaline Media (e.g., NaOH Solution) by Spectroscopic Method

This protocol utilizes the colored nature of this compound and its soluble thioantimonate products for spectroscopic determination.[9][10]

Objective: To determine the concentration of this compound that dissolves in a sodium hydroxide solution by measuring the absorbance of the resulting colored solution.

Materials:

-

This compound (Sb₂S₅) powder

-

Sodium hydroxide (NaOH) solutions of known concentration

-

UV-Vis spectrophotometer

-

Cuvettes

-

Thermostatically controlled shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Calibration Curve: Prepare a series of standard solutions with known, low concentrations of Sb₂S₅ dissolved in the NaOH solution. This may require a stock solution prepared by dissolving a known mass of Sb₂S₅ in a larger volume of the solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturation: In several flasks, add an excess amount of Sb₂S₅ to a known volume of the NaOH solution at the desired temperature.

-

Equilibration: Agitate the flasks for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspensions to pellet the undissolved solid.

-

Sampling and Dilution: Carefully pipette a known volume of the clear supernatant. If the solution is highly colored, a precise dilution with the NaOH solvent will be necessary to bring the absorbance into the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted supernatant at λ_max.

-

Calculation: Using the calibration curve and accounting for the dilution factor, determine the concentration of the dissolved antimony species in the saturated solution. This concentration represents the solubility of Sb₂S₅ in that specific alkaline medium.

Visualizations: Workflows and Reaction Pathways

The following diagrams illustrate the key processes involved in the dissolution and handling of this compound.

Caption: General workflow for solubility determination.

Caption: Dissolution of Sb₂S₅ in concentrated HCl.

Caption: Dissolution of Sb₂S₅ in sodium sulfide.

Caption: Workflow for high-purity Sb₂S₅ synthesis.[11]

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. d-nb.info [d-nb.info]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scirp.org [scirp.org]

- 10. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102259912B - Method for preparing high-purity this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Antimony Pentasulfide Nanoparticles

This technical guide provides a comprehensive overview of the core methods for synthesizing antimony pentasulfide (Sb2S5) nanoparticles, tailored for researchers, scientists, and drug development professionals. The guide details various synthesis protocols, presents quantitative data for comparative analysis, and includes visual workflows to elucidate the experimental processes. While the synthesis of antimony trisulfide (Sb2S3) is more extensively documented in scientific literature, this guide focuses on methods specifically reported for this compound, supplemented with established techniques for antimony sulfide (B99878) compounds that may be adapted for Sb2S5 production.

Wet Chemical Precipitation

Wet chemical precipitation is a prevalent bottom-up method for nanoparticle synthesis, valued for its simplicity and scalability.[1] This technique involves the reaction of soluble precursors in a liquid medium to form an insoluble precipitate of the desired nanomaterial.

Experimental Protocol

A patented method for producing high-purity this compound nanoparticles via wet chemical precipitation involves the following steps[2]:

-

Dissolution: Antimony pentoxide (Sb2O5) powder is dissolved in hot concentrated hydrochloric acid (HCl) at a temperature range of 60-110°C. Tartaric acid is added to the solution to form a stable complex with antimony, preventing its hydrolysis.

-

Filtration: The resulting solution is filtered to remove any insoluble impurities.

-

Precipitation: An ammonium (B1175870) sulfide ((NH4)2S) solution is slowly added to the clear antimony-containing solution under vigorous stirring. This induces the precipitation of this compound nanoparticles.

-

Washing: The precipitate is repeatedly washed with deionized water to remove any unreacted precursors and byproducts.

-

Separation and Drying: The washed nanoparticles are separated from the solution by centrifugation or filtration and then dried to obtain the final product.

Quantitative Data

| Parameter | Value | Reference |

| Purity | Up to 96.2% | [2] |

| Particle Size | < 35 nm (biologically synthesized) | [3] |

Experimental Workflow

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods are variations of a technique where chemical reactions occur in a closed system (autoclave) at temperatures above the solvent's boiling point.[2] When water is the solvent, the process is termed hydrothermal.[2] These methods are known for producing crystalline nanoparticles with controlled morphology.

Experimental Protocol

While specific protocols for Sb2S5 are scarce, a general procedure for antimony sulfide nanorods via a solvothermal route can be described as follows, which may be adaptable for Sb2S5 with appropriate precursor selection:

-

Precursor Preparation: Antimony and sulfur precursors are dispersed in a suitable solvent (e.g., ethylene (B1197577) glycol, ethanol).

-

Autoclave Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a specific temperature (e.g., 150-180°C) and maintained for a set duration (e.g., 12-24 hours).

-

Cooling and Collection: The autoclave is cooled to room temperature, and the resulting precipitate is collected.

-

Washing and Drying: The product is washed with deionized water and ethanol (B145695) to remove impurities and then dried.

Quantitative Data

| Parameter | Value | Synthesis Method | Reference |

| Morphology | Nanorods | Solvothermal (Sb2S3) | |

| Crystallite Size | ~13.1 nm | Solvothermal (Cu2SnS3) |

Note: The data provided is for related metal sulfide nanoparticles synthesized via solvothermal methods and serves as a general reference.

Experimental Workflow

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and more homogenous nanoparticles compared to conventional heating methods.

Experimental Protocol

A general protocol for the microwave-assisted synthesis of metal sulfide nanoparticles, adaptable for Sb2S5, is as follows:

-

Precursor Solution: Antimony and sulfur precursors are dissolved in a suitable solvent, often a high-boiling point polar solvent like ethylene glycol.

-

Microwave Irradiation: The solution is placed in a microwave reactor and subjected to microwave irradiation at a specific power and for a set duration.

-

Cooling and Collection: The reaction mixture is cooled, and the resulting nanoparticles are collected by centrifugation.

-

Washing and Drying: The product is washed to remove residual reactants and byproducts and then dried.

Quantitative Data

| Parameter | Morphology | Synthesis Method | Reference |

| Sb2S3 | Spherical | Microwave-Assisted | [4] |

Experimental Workflow

Sonochemical Synthesis

The sonochemical method employs high-intensity ultrasound waves to induce acoustic cavitation in a liquid medium. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, driving chemical reactions and facilitating nanoparticle formation.

Experimental Protocol

A general procedure for the sonochemical synthesis of metal sulfide nanoparticles is as follows:

-

Reaction Mixture: Antimony and sulfur precursors are dissolved in a suitable solvent.

-

Ultrasonic Irradiation: The solution is subjected to high-intensity ultrasound irradiation using an ultrasonic probe or bath for a specific duration.

-

Collection and Purification: The resulting nanoparticles are collected, typically by centrifugation, and then washed and dried.

Quantitative Data

Quantitative data for the sonochemical synthesis of Sb2S5 nanoparticles is limited. Data for Sb2S3 is provided for context.

| Parameter | Value | Synthesis Method | Reference |

| Morphology | Nanowhiskers | Sonochemical (Sb2S3) | |

| Diameter | 20-30 nm | Sonochemical (Sb2S3) | |

| Length | >400 nm | Sonochemical (Sb2S3) |

Experimental Workflow

Biological Synthesis

A novel and environmentally friendly approach to nanoparticle synthesis involves the use of microorganisms. Certain bacteria can intracellularly synthesize nanoparticles as a detoxification mechanism.

Experimental Protocol

A reported method for the biological synthesis of this compound nanoparticles utilizes the bacterium Serratia marcescens[3]:

-

Bacterial Culture: Serratia marcescens is cultured in a suitable growth medium.

-

Induction: The bacterial culture is exposed to an antimony source.

-

Nanoparticle Formation: The bacteria intracellularly synthesize Sb2S5 nanoparticles.

-

Extraction: The nanoparticles are extracted from the bacterial cells.

Quantitative Data

| Parameter | Value | Synthesis Method | Reference |

| Particle Size | < 35 nm | Biological (Serratia marcescens) | [3] |

Experimental Workflow

Note on Signaling Pathways

The term "signaling pathways" typically refers to the complex series of biochemical reactions within a cell in response to a stimulus. In the context of chemical synthesis of nanoparticles, this terminology is not standard. The formation of nanoparticles is governed by principles of inorganic chemistry, nucleation, and crystal growth, rather than biological signaling cascades. However, for biological synthesis methods, the cellular pathways involved in metal detoxification and biomineralization would be relevant, though detailed studies on these specific pathways for Sb2S5 synthesis in Serratia marcescens are not extensively available. When considering the application of these nanoparticles in drug delivery, their interaction with cellular signaling pathways becomes a critical area of investigation for determining efficacy and mechanism of action.

Conclusion

This guide provides a foundational understanding of the primary methods for synthesizing this compound nanoparticles. While wet chemical precipitation offers a direct route to high-purity Sb2S5, other methods such as solvothermal, hydrothermal, microwave-assisted, and sonochemical synthesis, which are well-established for other metal sulfides, present promising avenues for further research and optimization for Sb2S5 production. The emerging field of biological synthesis offers a green and sustainable alternative. Further research is needed to fully characterize the quantitative parameters of Sb2S5 nanoparticles produced by these various methods to enable a more comprehensive comparative analysis and to elucidate their full potential in drug development and other biomedical applications.

References

- 1. youtube.com [youtube.com]

- 2. CN102259912B - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Regulating the size of antimony nanoparticles to enhance the photo-response in the near-infrared region and anti-hepatoma cell activity - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Antimony Pentasulfide: An In-depth Technical Guide to its Electrochemical Properties

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, delving into the electrochemical properties of antimony pentasulfide (Sb₂S₅). While antimony sulfides, particularly antimony trisulfide (Sb₂S₃), have garnered significant attention as promising anode materials for next-generation lithium-ion and sodium-ion batteries, a notable gap in the scientific literature exists concerning the electrochemical behavior of this compound. This whitepaper aims to consolidate the available information on Sb₂S₅, provide a detailed examination of the closely related Sb₂S₃ as a benchmark, and outline the experimental methodologies required to explore the potential of Sb₂S₅ in energy storage applications.

Introduction to Antimony Sulfides in Energy Storage

The quest for high-capacity, long-lasting, and safe energy storage solutions has propelled research into novel electrode materials. Antimony-based materials are considered promising candidates due to their high theoretical capacity, which significantly exceeds that of conventional graphite (B72142) anodes.[1] Antimony sulfides, combining the high capacity of antimony with the electrochemical activity of sulfur, offer a compelling avenue for innovation in battery technology.[2] However, challenges such as large volume expansion during cycling remain a key focus of research.[3]

This compound (Sb₂S₅): An Unexplored Frontier

This compound is a nonstoichiometric inorganic compound, also known as "antimony red," historically used as a red pigment and in the vulcanization of rubber.[4] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Sb₂S₅ |

| Molar Mass | 403.82 g/mol |

| Appearance | Red to orange-yellow powder |

| Density | 4.12 g/cm³ |

| Melting Point | Decomposes at 75 °C |

| Solubility | Insoluble in water; soluble in concentrated HCl and alkalis |

Despite its well-documented chemical properties, a thorough review of the current scientific literature reveals a significant scarcity of research into the electrochemical properties of this compound as an anode material for either lithium-ion or sodium-ion batteries. The vast majority of studies on antimony sulfides for energy storage have focused on antimony trisulfide (Sb₂S₃).

Antimony Trisulfide (Sb₂S₃): A Case Study

To provide a framework for understanding the potential electrochemical behavior of Sb₂S₅, this section details the well-documented properties of antimony trisulfide (Sb₂S₃). Sb₂S₃ has a high theoretical capacity of 946 mAh g⁻¹ and its electrochemical reactions with lithium and sodium ions have been extensively studied.[5]

Electrochemical Performance of Sb₂S₃

The electrochemical performance of Sb₂S₃ is typically evaluated based on its specific capacity, cycling stability, and rate capability. The following table summarizes representative data for Sb₂S₃ anodes in lithium-ion and sodium-ion batteries.

| Battery Type | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycle Life | Coulombic Efficiency |

| Li-ion | 100 mA g⁻¹ | >900 | ~910 | Stable for 50+ cycles | >98% after initial cycles |

| Li-ion | 2000 mA g⁻¹ | - | 580 | - | - |

| Na-ion | 100 mA g⁻¹ | ~700 | 699.1 after 100 cycles | Stable for 100+ cycles | ~99% |

| Na-ion | 1000 mA g⁻¹ | - | ~400 | - | - |

Note: The presented data is a summary of typical values reported in the literature for Sb₂S₃ and may vary depending on the specific material synthesis, electrode composition, and testing conditions.[2][6][7]

Electrochemical Reaction Mechanism of Sb₂S₃

The electrochemical reaction of Sb₂S₃ with lithium or sodium ions is a multi-step process involving both conversion and alloying reactions.

For Lithium-ion Batteries:

-

Conversion Reaction: Sb₂S₃ + 6Li⁺ + 6e⁻ → 2Sb + 3Li₂S

-

Alloying Reaction: 2Sb + 6Li⁺ + 6e⁻ ↔ 2Li₃Sb

For Sodium-ion Batteries:

-

Conversion Reaction: Sb₂S₃ + 6Na⁺ + 6e⁻ → 2Sb + 3Na₂S

-

Alloying Reaction: 2Sb + 6Na⁺ + 6e⁻ ↔ 2Na₃Sb

These reactions are visualized in the following diagram:

Experimental Protocols for Electrochemical Characterization

To facilitate future research into the electrochemical properties of this compound, this section provides detailed methodologies for key experiments.

Synthesis of this compound

High-purity this compound can be prepared via a chemical precipitation method. A typical procedure involves dissolving antimony pentoxide in concentrated hydrochloric acid in the presence of tartaric acid to prevent hydrolysis. Subsequently, an ammonium (B1175870) sulfide (B99878) solution is added to precipitate this compound, which is then filtered, washed, and dried.

Electrode Preparation

A standard protocol for preparing the working electrode is as follows:

-

Slurry Preparation: Mix the active material (e.g., Sb₂S₅), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

-

Coating: Cast the slurry onto a copper foil current collector using a doctor blade.

-

Drying: Dry the coated foil in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

-

Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.

The following diagram illustrates the electrode preparation workflow:

Electrochemical Measurements

Electrochemical performance is typically assessed using coin-type cells (e.g., CR2032) assembled in an argon-filled glovebox. The cell consists of the prepared working electrode, a separator (e.g., Celgard 2400), a counter electrode (lithium or sodium metal), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate for Li-ion batteries, or 1 M NaClO₄ in a mixture of ethylene carbonate and propylene (B89431) carbonate with a fluoroethylene carbonate additive for Na-ion batteries).

Key electrochemical characterization techniques include:

-

Cyclic Voltammetry (CV): Performed at a slow scan rate (e.g., 0.1 mV s⁻¹) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺ or Na/Na⁺) to identify the redox peaks corresponding to the conversion and alloying reactions.

-

Galvanostatic Cycling with Potential Limitation (GCPL): The cell is charged and discharged at various constant current densities to determine its specific capacity, cycling stability, and rate capability.

-

Electrochemical Impedance Spectroscopy (EIS): Conducted over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.

Future Directions and Conclusion

The significant lack of research on the electrochemical properties of this compound presents a compelling opportunity for the materials science and energy storage communities. Based on the promising performance of its counterpart, antimony trisulfide, Sb₂S₅ holds untapped potential as a high-capacity anode material. Future research should focus on:

-

Systematic Synthesis and Characterization: Developing controlled synthesis methods for Sb₂S₅ with various morphologies and composites (e.g., with carbon nanotubes or graphene) and thoroughly characterizing their electrochemical performance.

-

In-situ/Operando Studies: Employing advanced characterization techniques to elucidate the precise electrochemical reaction mechanisms of Sb₂S₅ with lithium and sodium ions.

-

Theoretical Modeling: Utilizing computational methods to predict the electrochemical properties and volume changes of Sb₂S₅ to guide experimental efforts.

References

- 1. Antimony-based materials as promising anodes for rechargeable lithium-ion and sodium-ion batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Enhanced electrochemical performance of lithium ion batteries using Sb2S3 nanorods wrapped in graphene nanosheets as anode materials - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced cycling stability of antimony anode by downsizing particle and combining carbon nanotube for high-performance sodium-ion batteries [jmst.org]

- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 6. researchgate.net [researchgate.net]

- 7. Bulk antimony sulfide with excellent cycle stability as next-generation anode for lithium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Band Gap of Antimony Sulfides for Semiconductor Applications: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimony-based chalcogenides are attracting significant interest for their potential in next-generation semiconductor devices, owing to their earth-abundant constituents and favorable optoelectronic properties. This technical guide delves into the band gap energy of antimony sulfides for semiconductor applications. While the initial focus of this guide was on antimony pentasulfide (Sb2S5), a comprehensive literature review reveals a notable scarcity of data regarding its semiconducting properties and specifically its band gap energy. The available information suggests that Sb2S5 is a nonstoichiometric compound with an unknown crystal structure, making the determination of a precise band gap challenging.

Conversely, antimony trisulfide (Sb2S3) is a well-characterized semiconductor with a tunable band gap, making it a promising material for applications in solar cells and photodetectors. This guide, therefore, pivots to provide an in-depth analysis of antimony trisulfide (Sb2S3), serving as a comprehensive resource on its synthesis, band gap characterization, and performance in semiconductor devices.

The Enigma of this compound (Sb2S5)

A thorough investigation of scientific literature and chemical databases reveals a significant lack of information on the band gap energy of this compound (Sb2S5). While some sources suggest it possesses semiconductor properties, no definitive experimental or theoretical values for its band gap are available.[1] The challenges in characterizing Sb2S5 stem from its nature as a nonstoichiometric compound, often with a variable composition and an undefined crystal structure.[2][3] Some studies even indicate that what is often referred to as this compound may, in fact, be a derivative of antimony(III).[2] Given these fundamental uncertainties, its application as a primary semiconductor material is not well-established.

Antimony Trisulfide (Sb2S3): A Promising Alternative

In stark contrast to Sb2S5, antimony trisulfide (Sb2S3) has been extensively studied as a semiconductor material. Its appeal lies in its suitable direct band gap, high absorption coefficient in the visible spectrum, and the use of earth-abundant and relatively non-toxic elements.

Band Gap Energy of Antimony Trisulfide (Sb2S3)

The band gap energy of Sb2S3 is a critical parameter for its application in optoelectronic devices. Reported values for the band gap of Sb2S3 thin films typically range from 1.6 eV to 2.5 eV.[4] This variation is largely dependent on the synthesis method, film thickness, crystallinity, and stoichiometry.[4][5] The ability to tune the band gap within this range makes Sb2S3 a versatile material for various applications. For instance, a band gap of around 1.7 eV is considered ideal for the absorber layer in single-junction solar cells.[6]

| Synthesis Method | Precursors | Reported Band Gap (eV) | Reference |

| Chemical Bath Deposition | Antimony Chloride (SbCl3), Sodium Thiosulfate (B1220275) (Na2S2O3) | 1.78 - 2.53 | [7][8] |

| Spin Coating | Antimony Chloride (SbCl3), Thiourea (B124793) | 1.65 | [9][10] |

| Spin Coating | Antimony Acetate (Sb(Ac)3), Thiourea | 1.75 | [9][10] |

| Spin Coating | Antimony Trioxide (Sb2O3), Carbon Disulfide (CS2) | Varies with precursor concentration | [11] |

| Thermal Evaporation | Antimony Trisulfide (Sb2S3) powder | 1.7 - 1.9 | [12][13] |

Table 1: Reported Band Gap Energies of Sb2S3 Thin Films Prepared by Various Methods.

Experimental Protocols

The synthesis and characterization of Sb2S3 thin films are crucial steps in the development of high-performance semiconductor devices. The following sections detail common experimental protocols.

Synthesis of Sb2S3 Thin Films

Chemical bath deposition is a widely used, simple, and scalable method for depositing Sb2S3 thin films.

Protocol:

-

Precursor Solution Preparation:

-

Dissolve antimony chloride (SbCl3) in acetone.

-

Separately, prepare an aqueous solution of sodium thiosulfate (Na2S2O3).

-

Add the SbCl3 solution dropwise to the sodium thiosulfate solution while stirring continuously to form a clear, homogeneous solution.[7]

-

-

Substrate Preparation:

-

Clean the desired substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

-

-

Deposition:

-

Post-Deposition Treatment:

-

After the desired deposition time (e.g., 10 minutes to several hours), remove the substrates from the bath.

-

Rinse the coated substrates thoroughly with deionized water to remove any residual reactants.

-

Anneal the films in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 250°C to 300°C to improve crystallinity and remove impurities.[8][14]

-

Spin coating offers a rapid and material-efficient method for fabricating uniform Sb2S3 thin films from a precursor solution.

Protocol:

-

Precursor Solution Preparation:

-

Dissolve an antimony precursor (e.g., antimony chloride, antimony acetate, or antimony trioxide) and a sulfur source (e.g., thiourea or carbon disulfide) in a suitable solvent such as dimethylformamide (DMF) or a mixture of ethanol (B145695) and butylamine.[9][10][11]

-

Stir the solution until all components are fully dissolved.

-

-

Deposition:

-

Annealing:

-

Anneal the spin-coated film on a hot plate or in a furnace in an inert atmosphere. A multi-stage annealing process (e.g., 100°C, 180°C, and then 265°C) can be employed to promote the desired crystal orientation.[9]

-

Band Gap Characterization: UV-Vis Spectroscopy and Tauc Plot Analysis

The optical band gap of Sb2S3 thin films is commonly determined using UV-Visible (UV-Vis) spectroscopy.

Protocol:

-

Measurement:

-

Data Analysis (Tauc Plot):

-

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg) where A is a constant, Eg is the band gap energy, and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions).[16][17]

-

Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.

-

Plot (αhν)^(1/n) versus hν. For Sb2S3, which is a direct band gap semiconductor, a plot of (αhν)^2 versus hν is typically used.[18]

-

Extrapolate the linear portion of the plot to the x-axis (where (αhν)^2 = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).[1][15]

-

Visualization of Experimental Workflow and Device Structure

Experimental Workflow for Sb2S3 Thin Film Solar Cell Fabrication

Caption: Workflow for Sb2S3 Solar Cell Fabrication.

Typical Planar Heterojunction Solar Cell Structure with Sb2S3

Caption: Sb2S3 Planar Solar Cell Architecture.

Antimony Trisulfide in Semiconductor Applications

The favorable band gap and high absorption coefficient of Sb2S3 make it a compelling candidate for several semiconductor applications.

Solar Cells

Sb2S3 is primarily investigated as an absorber layer in thin-film solar cells.[19][20] The typical device architecture is a planar heterojunction structure, as depicted in the diagram above. Recent research has focused on optimizing the Sb2S3 film quality, interface engineering, and device architecture to enhance performance. Power conversion efficiencies (PCEs) for Sb2S3-based solar cells have been steadily improving, with recent reports exceeding 7.5%.[6][21]

| Device Structure | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| FTO/CdS/Sb2S3/spiro-OMeTAD/Au | 0.78 | 16.89 | 58 | 7.63 | [21][22] |

| FTO/TiO2/Sb2S3/P3HT/Au | - | - | - | 2.8 | [2] |

| Glass/ITO/CdS/Sb2S3/Au | 1.16 | 9.5 | 54.7 | 11.68 (simulated) | [19] |

Table 2: Performance Parameters of Selected Sb2S3-Based Solar Cells.

Photodetectors

The high photosensitivity of Sb2S3 also makes it suitable for use in photodetectors.[18] Sb2S3-based photodetectors have demonstrated good responsivity and detectivity, particularly in the visible light spectrum. The performance of these devices is closely linked to the crystalline quality and morphology of the Sb2S3 thin film.

Conclusion

While this compound (Sb2S5) remains a material with largely unexplored semiconductor properties and an undefined band gap, antimony trisulfide (Sb2S3) has emerged as a highly promising semiconductor for optoelectronic applications. Its tunable direct band gap in the range of 1.6-2.5 eV, coupled with its high absorption coefficient and earth-abundant constituents, positions it as a strong candidate for next-generation, low-cost solar cells and photodetectors. Continued research focusing on scalable and controllable synthesis methods, as well as advanced device engineering, will be crucial in unlocking the full potential of this versatile material. This guide provides a foundational understanding of the synthesis, characterization, and application of Sb2S3, offering valuable insights for researchers and professionals in the field.

References

- 1. mmrc.caltech.edu [mmrc.caltech.edu]

- 2. researchgate.net [researchgate.net]

- 3. gtu-paper-solution.com [gtu-paper-solution.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.unifr.ch [cdn.unifr.ch]

- 7. Synthesis of Sb2S3 nanosphere layer by chemical bath deposition for the photocatalytic degradation of methylene blue dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Spin-coating processing of an oriented Sb2S3 layer for PV applications: effect of the precursors and device architecture - EES Solar (RSC Publishing) [pubs.rsc.org]

- 11. Strategic tuning of precursor's concentration for the synthesis of Sb2S3 thin films with enlarged nanocrystals and hk1-oriented growth, leading to superior optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. youtube.com [youtube.com]

- 17. Tauc plot - Wikipedia [en.wikipedia.org]

- 18. worldresearchlibrary.org [worldresearchlibrary.org]

- 19. pv-magazine-usa.com [pv-magazine-usa.com]

- 20. pv-magazine.com [pv-magazine.com]

- 21. Chemical bath deposition of Sb2S3 thin films using the mixing solution of SbCl3 and sodium citrate as a novel Sb source for assembling efficient solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 22. Chemical bath deposition of Sb2S3 thin films using the mixing solution of SbCl3 and sodium citrate as a novel Sb source for assembling efficient solar cells | CoLab [colab.ws]

Health and Safety Considerations for Handling Antimony Pentasulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimony pentasulfide (Sb₂S₅), also known as antimony red, is an inorganic compound with applications in pigments, rubber vulcanization, and pyrotechnics.[1][2][3] While its utility in various industrial processes is established, its handling in research and development settings necessitates a thorough understanding of its associated health and safety risks. This technical guide provides a comprehensive overview of the toxicological profile, occupational safety limits, handling procedures, and emergency measures related to this compound. It is intended to serve as a critical resource for laboratory personnel, safety officers, and professionals in drug development who may work with this compound. The information presented is a synthesis of data from safety data sheets, toxicological databases, and scientific literature on antimony and its compounds. It is important to note that while specific data for this compound is included where available, much of the toxicological understanding is extrapolated from studies on other antimony compounds, particularly trivalent antimony.

Chemical and Physical Properties

This compound is an orange-yellow to reddish amorphous powder.[2][4] It is insoluble in water and alcohol but soluble in hydrochloric acid and alkaline solutions.[2] Upon heating, it decomposes at approximately 75°C.[2] When heated to decomposition or on contact with acid, it emits highly toxic fumes of sulfur oxides and antimony oxides.[2][4][5]

Toxicological Information

The toxicity of antimony compounds is influenced by their valence state, solubility, and route of exposure.[6] Trivalent antimony (Sb(III)) compounds are generally considered more toxic than pentavalent (Sb(V)) compounds.[7][8] Although referred to as this compound, analysis suggests it is primarily an antimony(III) compound, which is relevant to its toxicological assessment.[9]

Acute Toxicity

This compound is harmful if swallowed or inhaled.[10][11] Acute oral exposure to antimony compounds can lead to gastrointestinal distress, including nausea, vomiting, and diarrhea.[5][9][12]

| Route | Species | Test | Value | Reference(s) |

| Oral | Rat | LD | >10,000 mg/kg | [1][4] |

| Intraperitoneal | Rat | LD₅₀ | 1500 mg/kg | [4] |

| Intraperitoneal | Mouse | LD₅₀ | 458 mg/kg | [4] |

Chronic Toxicity and Carcinogenicity

Long-term or repeated exposure to antimony compounds can lead to cumulative health effects.[5] Chronic inhalation may cause respiratory conditions such as pneumoconiosis, bronchitis, and emphysema.[5][9] Other reported effects from occupational exposure to various antimony compounds include cardiovascular issues, such as altered electrocardiograms, and degenerative changes in the liver and kidneys.[5]

The International Agency for Research on Cancer (IARC) has classified antimony trioxide as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[3][13] There is inadequate evidence for the carcinogenicity of antimony compounds in humans, often due to co-exposure to other carcinogens like arsenic in occupational settings.[14][15]

Reproductive and Developmental Toxicity

There is limited but suggestive evidence regarding the reproductive and developmental toxicity of antimony compounds. A study of female workers occupationally exposed to a mixture of metallic antimony, antimony trioxide, and this compound reported disturbances in the menstrual cycle and an increased incidence of spontaneous abortions.[3][5][16] However, this study is often cited as lacking detail.[5]

Genotoxicity

In vitro genotoxicity studies on antimony compounds have shown positive results for inducing chromosome breakage in human leukocytes.[3][9] However, antimony compounds are generally negative in bacterial gene mutation assays (e.g., Ames test).[11][14] The genotoxic effects may be related to indirect mechanisms, such as the generation of reactive oxygen species (ROS) and interference with DNA repair processes, rather than direct interaction with DNA.[14]

Mechanisms of Toxicity

The precise molecular mechanisms of antimony toxicity are still under investigation, but several key pathways have been identified, primarily from studies on trivalent antimony compounds.

Oxidative Stress

A primary mechanism of antimony-induced cell damage is the induction of oxidative stress. Antimony compounds can increase the production of reactive oxygen species (ROS), leading to lipid peroxidation, depletion of glutathione (B108866) (GSH), and damage to cellular macromolecules.[14][17][18] This disruption of the cellular redox homeostasis can lead to mitochondrial dysfunction and cell death.[19]

Inflammation and NF-κB Signaling